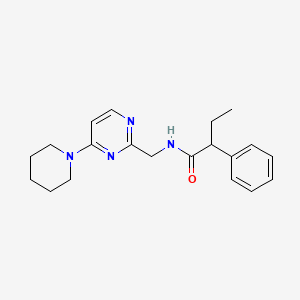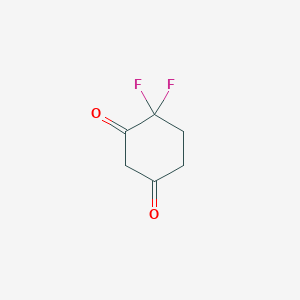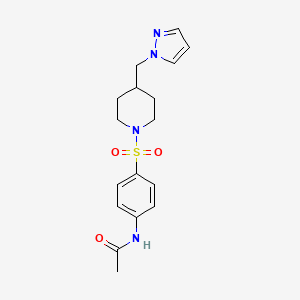![molecular formula C22H25N3OS B2486626 N-(3-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide CAS No. 893787-46-7](/img/structure/B2486626.png)
N-(3-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is part of a broader class of spiro[cyclohexane-quinazoline] derivatives, which have been studied for their unique chemical structures and potential pharmacological activities. The interest in these compounds primarily stems from their spirocyclic nature, which is often associated with a wide range of biological activities.
Synthesis Analysis
The synthesis of spiroquinazolinones and related derivatives typically involves one-pot three-component cyclocondensation reactions. For instance, tannic acid, a weakly acidic natural polyphenol, has been used as a greener catalyst in the synthesis of 3'-phenyl-spiro[cyclohexane-quinazolin]-4'(3'H)-ones from isatoic anhydride, cycloalkanone, and different anilines. This method provides a rapid, environmentally friendly, and efficient synthesis route for diversely functionalized spiroquinazolinones under mild conditions (Parthiban, 2022).
Scientific Research Applications
Synthesis Processes
- A study by Markosyan et al. (1996) details the synthesis of derivatives related to N-(3-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide, through reactions involving amino esters and acid chlorides to form various tetrahydro-spiro(benzo[h]quinazoline) compounds (Markosyan, Kuroyan, Dilanyan, & Shirkhanyan, 1996).
Biological Activities
- Research by Grigoryan et al. (2017) and Markosyan et al. (2015, 2014) explores the anti-monoamine-oxidase and anticonvulsant activities of derivatives similar to the compound . These studies show significant activities in these domains, suggesting potential therapeutic applications (Grigoryan, Markosyan, Paronikyan, & Sukasyan, 2017); (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015); (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2014).
Structural and Synthetic Studies
- Hirose et al. (1973) conducted research on the synthesis of spiro[cycloalkane-1', 2(1H)quinazolin]4(3H)-ones, a class of compounds related to the one , providing insights into the structural aspects and synthetic pathways of such compounds (Hirose, Kuriyama, Sohda, Sakaguchi, & Yamamoto, 1973).
Chemical Transformations
- Markov et al. (2012) studied the Vilsmeier reaction on similar spiro[cyclohexane-1,2'-quinazolin]-4'-one compounds, revealing intricate chemical transformations that could be relevant for further chemical manipulation of the compound (Markov, Farat, Varenichenko, & Velikaya, 2012).
Potential Inhibitory Activities
- Amin et al. (2013) conducted a molecular docking simulation study on a novel series of spiro[(2H, 3H)quinazoline-2,1'-cyclohexan]-4(1H)-one derivatives, revealing their potential as PARP-1 inhibitors. This suggests a possible application of this compound in the context of inhibitory activities (Amin, Anwar, Syam, Khedr, Kamel, & Kassem, 2013).
properties
IUPAC Name |
N-(3-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-16-8-7-9-17(14-16)23-20(26)15-27-21-18-10-3-4-11-19(18)24-22(25-21)12-5-2-6-13-22/h3-4,7-11,14,24H,2,5-6,12-13,15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLBSYBWEOGIPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(furan-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2486543.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(1-{[(2-methoxyphenyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2486544.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2486545.png)

![(3Ar,7aS)-N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indole-3a-carboxamide;hydrochloride](/img/structure/B2486547.png)

![N-(4-((difluoromethyl)thio)phenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2486551.png)





![2-Methyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2486564.png)
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2486566.png)